molecular formula C12H13F3O2S B1406766 4-(Butylsulfanyl)-3-(trifluoromethyl)benzoic acid CAS No. 1461705-87-2

4-(Butylsulfanyl)-3-(trifluoromethyl)benzoic acid

Cat. No. B1406766
CAS RN: 1461705-87-2
M. Wt: 278.29 g/mol
InChI Key: OSTOMFHRGDRDQN-UHFFFAOYSA-N
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Description

4-(Butylsulfanyl)-3-(trifluoromethyl)benzoic acid, or 4-BS-3-TFMB, is an organosulfur compound that has been studied for its potential use in a variety of scientific and industrial applications. This compound has been shown to have a wide range of biochemical and physiological effects and has been used in a variety of laboratory experiments.

Scientific Research Applications

  • Electrochemical Applications : Jabbar et al. (1998) explored the electroreductive desulfurization of α,β-unsaturated sulfone and sulfoxide with trifluoromethyl groups, highlighting potential applications in electrochemical synthesis processes (Jabbar et al., 1998).

  • Structural Chemistry and Material Science : Filho et al. (2019) synthesized 4-(2-nitrophenylsulfonamido)benzoic acid and its tri-n-butyltin(IV) complex, providing insights into structural chemistry and potential material science applications, particularly in the development of novel compounds with unique geometrical and bonding characteristics (Filho et al., 2019).

  • Pharmacokinetics and Drug Metabolism : Ghauri et al. (1992) conducted a study on substituted benzoic acids, including trifluoromethyl benzoic acids, to understand their metabolism and urinary excretion profiles in rats. This research contributes to the broader field of pharmacokinetics and drug metabolism (Ghauri et al., 1992).

  • Organic Synthesis : Dmowski and Piasecka-Maciejewska (1998) detailed the regioselective metalation and carboxylation of 1,3-bis(trifluoromethyl)benzene to produce various benzoic acid derivatives. This research is significant in the field of organic synthesis, particularly in the development of new synthetic routes (Dmowski & Piasecka-Maciejewska, 1998).

  • Chemical Reactivity and Synthesis : Filler et al. (1991) investigated the chemistry of 2,4,6-tris(trifluoromethyl)benzoic acid and related compounds, contributing to an understanding of chemical reactivity and synthesis of highly substituted benzoic acids (Filler et al., 1991).

  • Catalysis and Chemical Transformations : Tran et al. (2012) developed a method for the copper-promoted sulfenylation of benzoic acid derivatives. This study has implications for catalysis and chemical transformations, particularly in organic chemistry (Tran et al., 2012).

  • Antimicrobial Applications : Dineshkumar and Thirunarayanan (2019) synthesized certain 4-(substituted phenylsulfonamido)benzoic acids and evaluated their antimicrobial activities. This research has implications for the development of new antimicrobial agents (Dineshkumar & Thirunarayanan, 2019).

properties

IUPAC Name

4-butylsulfanyl-3-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3O2S/c1-2-3-6-18-10-5-4-8(11(16)17)7-9(10)12(13,14)15/h4-5,7H,2-3,6H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSTOMFHRGDRDQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=C(C=C(C=C1)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Butylsulfanyl)-3-(trifluoromethyl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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